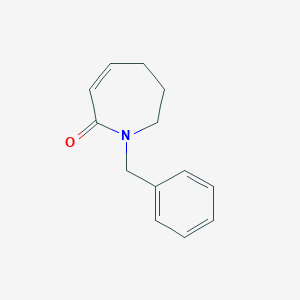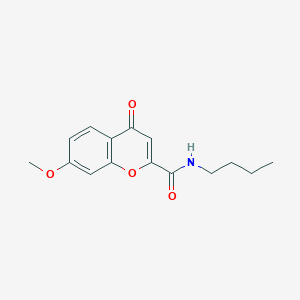![molecular formula C11H13NO2 B13879774 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. This compound consists of a pyrrolidine ring in which the hydrogens at position 2 are replaced by an oxo group, and it is further substituted with a 3-hydroxyphenylmethyl group. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Méthodes De Préparation
The synthesis of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Analyse Des Réactions Chimiques
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The reaction conditions typically involve heating in acetonitrile under an oxygen atmosphere . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Applications De Recherche Scientifique
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This compound exerts its effects by interacting with specific molecular targets and pathways, although detailed information on these targets and pathways is limited.
Comparaison Avec Des Composés Similaires
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. For example, pyrrolidine-2,5-diones are known for their anticonvulsant properties, while prolinol derivatives are used in the synthesis of various bioactive molecules . The unique substitution pattern of this compound contributes to its distinct reactivity and biological profile.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-[(3-hydroxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-4-1-3-9(7-10)8-12-6-2-5-11(12)14/h1,3-4,7,13H,2,5-6,8H2 |
Clé InChI |
DPAFEZNKTJTULX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


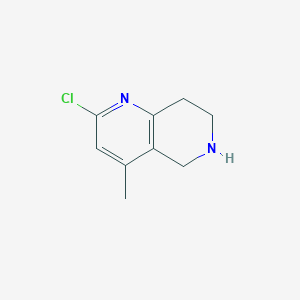
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)
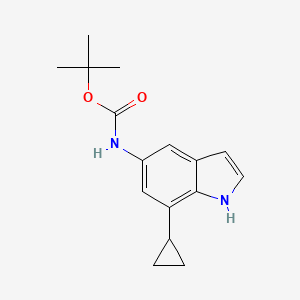


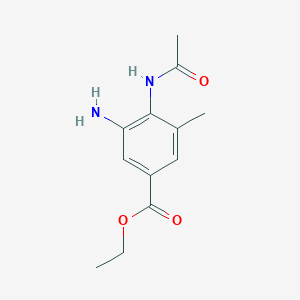
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
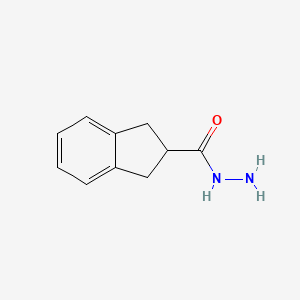

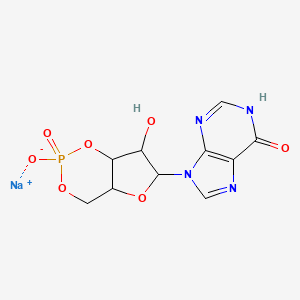
![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
